molecular formula C12H18O2 B12614258 4-(5-Butylfuran-2-yl)butan-2-one CAS No. 873000-26-1

4-(5-Butylfuran-2-yl)butan-2-one

Cat. No.: B12614258
CAS No.: 873000-26-1
M. Wt: 194.27 g/mol
InChI Key: HCDDWPXQVMVLOW-UHFFFAOYSA-N
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Description

4-(5-Butylfuran-2-yl)butan-2-one is a chemical compound with the molecular formula C12H18O2 It is characterized by a furan ring substituted with a butyl group at the 5-position and a butan-2-one moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Butylfuran-2-yl)butan-2-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Substitution with Butyl Group:

    Attachment of Butan-2-one Moiety: The final step involves the attachment of the butan-2-one moiety at the 4-position of the furan ring. This can be done through a nucleophilic substitution reaction using a suitable ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Butylfuran-2-yl)butan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

4-(5-Butylfuran-2-yl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving furan derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Butylfuran-2-yl)butan-2-one involves its interaction with specific molecular targets. The furan ring and the butan-2-one moiety can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 4-(5-butyl-2-furanyl): A closely related compound with similar structural features.

    Furan-2-carboxylic acid derivatives: Compounds with a furan ring and carboxylic acid group.

    Butyl-substituted furans: Compounds with a furan ring substituted with a butyl group at different positions.

Uniqueness

4-(5-Butylfuran-2-yl)butan-2-one is unique due to the specific positioning of the butyl group and the butan-2-one moiety on the furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

873000-26-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-(5-butylfuran-2-yl)butan-2-one

InChI

InChI=1S/C12H18O2/c1-3-4-5-11-8-9-12(14-11)7-6-10(2)13/h8-9H,3-7H2,1-2H3

InChI Key

HCDDWPXQVMVLOW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(O1)CCC(=O)C

Origin of Product

United States

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